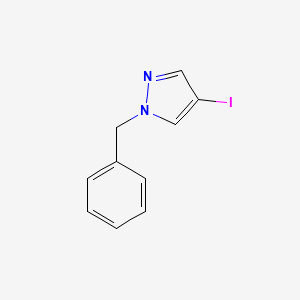

1-Benzyl-4-iodo-1H-pyrazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEYRBGIYMWFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396514 | |

| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50877-42-4 | |

| Record name | 4-Iodo-1-(phenylmethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50877-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of 1-Benzyl-4-iodo-1H-pyrazole

An In-Depth Technical Guide to 1-Benzyl-4-iodo-1H-pyrazole: Synthesis, Reactivity, and Applications for Advanced Research

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, and versatile reactivity, with a focus on its application in constructing complex molecular architectures. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, empowering researchers to leverage this compound's full potential.

This compound (CAS No. 50877-42-4) is a strategically important intermediate in modern organic synthesis.[1] Its structure, featuring a stable pyrazole core, a protective benzyl group, and a reactive iodine atom at the C4 position, makes it an exceptionally versatile substrate for a variety of chemical transformations.[2] The pyrazole scaffold itself is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[3][4] The true synthetic power of this molecule, however, lies in the carbon-iodine bond. The high reactivity of this bond in palladium-catalyzed cross-coupling reactions allows for the direct and efficient formation of new carbon-carbon and carbon-nitrogen bonds, providing a gateway to novel classes of functionalized pyrazoles.[5][6]

This guide will illuminate the path from synthesis to application, focusing on the key palladium-catalyzed reactions that define its utility, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. Its applications span from the development of kinase inhibitors for treating necrosis-related diseases to the creation of novel agrochemicals.[2][7][8]

Core Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 50877-42-4 | [2] |

| Molecular Formula | C₁₀H₉IN₂ | [2] |

| Molecular Weight | 284.10 g/mol | [2] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 61 - 66 °C | [2] |

| Purity | ≥97% (typical) | |

| Solubility | Soluble in DMF, Ethyl Acetate, Dichloromethane | [9] |

| Storage | Store at 2 - 8 °C | [2] |

| SMILES | Ic1cnn(Cc2ccccc2)c1 | |

| InChI Key | PVEYRBGIYMWFPB-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications : Eye Damage (Category 1), Skin Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

-

Signal Word : Danger.

-

Hazard Statements : H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Measures : Always wear appropriate personal protective equipment (PPE), including a dust mask (type N95), chemical safety goggles, and impervious gloves. Handle in a well-ventilated fume hood. In case of skin contact, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the N-benzylation of 4-iodo-1H-pyrazole. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the pyrazole nitrogen, forming the corresponding anion which then acts as a nucleophile. N,N-Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the sodium cation and facilitates the Sₙ2 reaction with benzyl bromide.

Experimental Protocol: N-Benzylation

This protocol describes a standard lab-scale synthesis.[9]

Materials:

-

4-iodo-1H-pyrazole (1.00 eq.)

-

Sodium hydride (NaH), 60-70% dispersion in mineral oil (1.20 eq.)

-

Benzyl bromide (1.10 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Ice-water mixture

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 4-iodo-1H-pyrazole (17 g, 87.63 mmol) in anhydrous DMF (150 mL) in a 250 mL round bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Cool the solution to 0 °C using an ice bath.[9]

-

Carefully add sodium hydride (3.6 g of 70% dispersion, 105.00 mmol) in small portions. Causality : Adding NaH portion-wise at 0 °C safely controls the exothermic reaction and the evolution of hydrogen gas.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (16.5 g, 96.49 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[9] Causality : Dropwise addition prevents a rapid, uncontrolled exothermic reaction.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.[9] Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring it into an ice-water mixture (200 mL).[9] Causality : This step neutralizes any unreacted sodium hydride safely.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[9]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.[9]

-

The resulting product, this compound, is typically obtained as a yellow solid with a yield of around 80%.[9] Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Cross-Coupling Reactions

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is highly susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle.[5] This reactivity allows for the construction of C-C and C-N bonds with a level of efficiency and functional group tolerance that is difficult to achieve with classical methods.[1][10]

Suzuki-Miyaura Coupling: Formation of C-C (Aryl) Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.[6] For this compound, this reaction enables the direct attachment of various aryl or heteroaryl moieties at the C4 position, a key strategy for modulating the pharmacological properties of pyrazole-based drug candidates.[6][11]

Mechanism Insight : The reaction proceeds via a well-established catalytic cycle involving: (1) Oxidative addition of the iodopyrazole to Pd(0), (2) Transmetalation of the aryl group from the boronic acid to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid for transmetalation.[5][12]

General Protocol (Microwave-Assisted): [5]

-

In a microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Cs₂CO₃ (2.5 equiv).[5]

-

Add a solvent system, typically a mixture of an organic solvent (e.g., DME, dioxane, or DMF) and water.[5][12]

-

Seal the vial and purge with an inert gas.

-

Irradiate the mixture in a microwave reactor at 90-140 °C for 5-20 minutes.[5][6]

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Formation of C-C (Alkynyl) Bonds

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne linkages, reacting an aryl halide with a terminal alkyne.[13] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI).[13] The resulting 4-alkynylpyrazoles are valuable precursors for more complex heterocyclic systems and have applications in materials science and medicinal chemistry.[1][14]

Mechanism Insight : The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodopyrazole is followed by transmetalation from a copper(I) acetylide intermediate.[13] The copper cycle facilitates the formation of this key copper acetylide from the terminal alkyne and base.[13]

General Protocol: [15]

-

To a flask containing this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1 mol%) and a copper co-catalyst (CuI, 1 mol%).[15]

-

Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine, TEA), which often serves as both the base and part of the solvent system.[15]

-

Degas the mixture and stir under an inert atmosphere at temperatures ranging from room temperature to 80 °C until the reaction is complete.[15]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 50877-42-4 [amp.chemicalbook.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. depts.washington.edu [depts.washington.edu]

1-Benzyl-4-iodo-1H-pyrazole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Since its first synthesis in 1883, this versatile scaffold has been integrated into numerous FDA-approved drugs, demonstrating its wide-ranging therapeutic relevance.[1] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4]

Within this important class of compounds, this compound (CAS No. 50877-42-4) serves as a crucial intermediate and building block in the synthesis of more complex molecules.[5][6] The presence of an iodine atom at the C4 position makes it an ideal substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira), which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[5][7] The benzyl group at the N1 position provides steric and electronic properties that can be crucial for molecular recognition and binding to biological targets. This guide offers a detailed protocol for the synthesis of this compound, explains the rationale behind the experimental choices, and outlines the analytical techniques required for its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-iodo-1H-pyrazole. This reaction involves the deprotonation of the pyrazole ring's nitrogen atom, followed by a nucleophilic substitution reaction with benzyl bromide.

Reaction Mechanism and Rationale

The core of this synthesis is a classic Williamson ether synthesis-type reaction, adapted for N-alkylation.

-

Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to abstract the acidic proton from the N1 position of the 4-iodo-1H-pyrazole ring. This creates a highly nucleophilic pyrazolide anion. The reaction is performed at 0 °C to control the exothermic nature of the deprotonation and prevent side reactions.[8]

-

Nucleophilic Attack (S N 2): The generated pyrazolide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This displaces the bromide ion in a bimolecular nucleophilic substitution (S N 2) reaction, forming the new nitrogen-carbon bond and yielding the final product.[8]

Choice of Reagents and Conditions: The "Why"

-

Solvent (DMF): N,N-Dimethylformamide is an ideal polar aprotic solvent for this reaction. It effectively dissolves the pyrazole starting material and the sodium pyrazolide intermediate, while its aprotic nature prevents it from interfering with the strong base (NaH) and the nucleophile.

-

Base (NaH): Sodium hydride is chosen for its high basicity, which ensures complete and irreversible deprotonation of the pyrazole. Using a 70% dispersion in mineral oil allows for safer handling of this highly reactive reagent.[8]

-

Temperature Control (0 °C to RT): Starting the reaction at a low temperature is crucial for managing the initial exothermic reaction when NaH is added. Allowing the mixture to warm to room temperature provides sufficient energy for the S N 2 reaction to proceed to completion within a reasonable timeframe.[8]

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established chemical synthesis procedures.[8]

Materials:

-

4-iodo-1H-pyrazole (1.00 eq.)

-

Sodium hydride (NaH), 70% dispersion in mineral oil (1.20 eq.)

-

Benzyl bromide (BnBr) (1.10 eq.)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water mixture

-

Round bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

-

In a 250 mL round bottom flask, dissolve 4-iodo-1H-pyrazole (17 g, 87.63 mmol) in 150 mL of N,N-dimethylformamide.

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (3.6 g, 105.00 mmol, 70% dispersion) in small portions (in batches) to the stirred solution at 0 °C.

-

After the addition of NaH is complete, add benzyl bromide (16.5 g, 96.49 mmol) dropwise to the mixture, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into an ice-water mixture (200 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate on a rotary evaporator under reduced pressure.

-

The resulting crude product, this compound, is obtained as a yellow solid (approx. 22 g, 80% yield).[8] Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 2: Characterization and Data Analysis

Confirming the identity and purity of the synthesized product is a critical step. A combination of physical and spectroscopic methods is employed for this purpose.

Summary of Characterization Data

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₉IN₂ | [6][9] |

| Molecular Weight | 284.10 g/mol | [9][10] |

| Appearance | White to yellow solid/powder | [6][8] |

| Melting Point | 62-66 °C | [8][10] |

| ¹H NMR | See expected chemical shifts below. | Inferred |

| ¹³C NMR | See expected chemical shifts below. | Inferred |

| Mass Spec (MS) | Expected [M+H]⁺ at m/z 284.99 | [11] |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Purpose: To confirm the presence and connectivity of protons in the molecule. The expected spectrum for this compound in CDCl₃ would show:

-

~5.3-5.5 ppm (singlet, 2H): This signal corresponds to the two protons of the benzylic methylene group (-CH₂-). It appears as a singlet because there are no adjacent protons to cause splitting.

-

~7.2-7.4 ppm (multiplet, 5H): These signals represent the five protons on the phenyl ring of the benzyl group.

-

~7.5-7.6 ppm (singlet, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.

-

~7.6-7.7 ppm (singlet, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Purpose: To identify all unique carbon atoms in the molecule. The expected spectrum would show 8 distinct signals:

-

~54 ppm: Benzylic carbon (-CH₂-).

-

~75-80 ppm: Iodinated carbon (C4) of the pyrazole ring (the iodine atom causes a significant upfield shift).

-

~127-129 ppm: Carbons of the phenyl ring.

-

~135 ppm: Ipso-carbon of the phenyl ring (the carbon attached to the CH₂ group).

-

~130-140 ppm: C3 and C5 carbons of the pyrazole ring.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the primary peak observed would be the protonated molecular ion ([M+H]⁺).

Characterization Protocols (General)

-

Melting Point: A small amount of the dried solid is packed into a capillary tube and heated slowly in a melting point apparatus. The range from the first drop of liquid to complete liquefaction is recorded.[8][10]

-

NMR Spectroscopy: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The tube is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.

-

Mass Spectrometry: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer (typically via direct infusion or LC-MS). The resulting mass spectrum is analyzed for the molecular ion peak.

Conclusion

This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound. The detailed protocol, rooted in established chemical principles, offers a reliable method for producing this valuable synthetic intermediate.[8] By understanding the causality behind each experimental step and employing a suite of modern analytical techniques, researchers can confidently synthesize and validate this compound, paving the way for its use in drug discovery, agrochemical research, and materials science.[6][12]

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Biology Pharmacy and Health Sciences. [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- The Role of Pyrazole Derivatives in Modern Drug Discovery. Medium. [Link]

- Recent Advances in the Synthesis of Pyrazole Deriv

- This compound (C10H9IN2). PubChemLite. [Link]

- The Role of 4-Iodo-1-benzyl-1H-pyrazole in Organic Synthesis.

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health (NIH). [Link]

- Green iodination of pyrazoles with iodine/hydrogen peroxide in water.

- Synthesis of 4-iodopyrazoles: A Brief Review.

- Pyrazole synthesis. Organic Chemistry Portal. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 50877-42-4 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. PubChemLite - this compound (C10H9IN2) [pubchemlite.lcsb.uni.lu]

- 12. escales | Virtual tour generated by Panotour [ub.edu]

An In-Depth Technical Guide to 1-Benzyl-4-iodo-1H-pyrazole (CAS 50877-42-4)

Introduction

1-Benzyl-4-iodo-1H-pyrazole is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and material science.[1][2] Its structure, which combines a stable pyrazole core, a protective benzyl group, and a highly reactive iodine atom, makes it an invaluable intermediate for the synthesis of complex molecular architectures.[1][3] The pyrazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[4][5] The presence of the iodine at the C4 position provides a crucial handle for introducing molecular diversity through various cross-coupling reactions, allowing researchers to systematically explore structure-activity relationships (SAR) and develop novel therapeutic agents and functional materials.[3][6] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications for professionals in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | References |

| CAS Number | 50877-42-4 | [1][7] |

| Molecular Formula | C₁₀H₉IN₂ | [1][7] |

| Molecular Weight | 284.10 g/mol | [1][7] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 61 - 66 °C | [1][7] |

| Boiling Point | 367.1 ± 25.0 °C (Predicted) | [8] |

| Density | 1.67 ± 0.1 g/cm³ (Predicted) | [8] |

| Purity | ≥ 97-98% | [1][7] |

| SMILES | Ic1cnn(Cc2ccccc2)c1 | [7] |

| InChI Key | PVEYRBGIYMWFPB-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the N-alkylation of 4-iodo-1H-pyrazole. This method is reliable and provides a high yield of the desired product.[9]

Protocol 1: N-Benzylation of 4-iodo-1H-pyrazole

This protocol describes the synthesis starting from commercially available 4-iodo-1H-pyrazole and benzyl bromide.

Causality and Experimental Choices:

-

Base (Sodium Hydride, NaH): The N-H proton of the pyrazole ring is weakly acidic. A strong base like NaH is required to deprotonate it effectively, forming the corresponding sodium pyrazolide anion. This anion is a potent nucleophile.

-

Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal for this Sₙ2 reaction. It readily dissolves the ionic intermediate (sodium pyrazolide) and does not interfere with the nucleophile by protonating it.

-

Temperature Control: The initial addition of NaH is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.[9]

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 4-iodo-1H-pyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).[9]

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH, 60-70% dispersion in mineral oil, 1.2 eq.) in small portions. Effervescence (hydrogen gas evolution) will be observed. Stir the mixture at 0 °C for 30 minutes.[9]

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension at 0 °C.[9]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 2 hours.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into an ice-water mixture.[9]

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

-

The resulting yellow solid can be further purified by recrystallization or column chromatography if necessary. A typical yield is around 80%.[9]

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the carbon-iodine bond at the C4 position. Iodine is an excellent leaving group in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][6]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction couples the iodopyrazole with an aryl or heteroaryl boronic acid (or ester) to form a new C-C bond. This is one of the most robust methods for creating biaryl structures, which are common motifs in pharmaceuticals.[6][10] The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system.[6][11]

-

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the iodopyrazole with a terminal alkyne. This is achieved using a palladium catalyst and a copper(I) co-catalyst.[10]

-

Other Couplings: The C-I bond can also participate in other transformations such as Heck, Stille, and Buchwald-Hartwig amination reactions, further expanding its synthetic versatility.

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The ability to easily functionalize this compound makes it a valuable starting material in several R&D sectors.

Pharmaceutical and Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[12][13]

-

Scaffold Decoration: This compound serves as a platform for creating large libraries of analogues for SAR studies. The benzyl group provides steric bulk and lipophilicity while protecting the N1 position, and the C4 position can be elaborated via cross-coupling to probe interactions with biological targets.[12]

-

Targeted Therapies: Derivatives have been investigated as potent and selective inhibitors of specific enzymes. For example, substituted 1-benzyl-1H-pyrazoles have been synthesized and evaluated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, with potential applications in treating inflammatory diseases like pancreatitis.[12]

-

Intermediate for APIs: It is used as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including those targeting neurological disorders and various cancers.[1][2]

Caption: Role of this compound in drug discovery.

Agrochemicals

The pyrazole scaffold is also prominent in modern agrochemicals. This compound is used in the development of new fungicides and insecticides, where the iodine atom and subsequent modifications can enhance biological activity and target specificity for crop protection.[1][2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The toxicological properties have not been fully investigated.[14]

-

Hazard Statements: May cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[14] It is classified as a skin and eye irritant.[7]

-

Precautionary Measures: Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][14] Avoid breathing dust.

-

First Aid:

-

Storage: Store in a cool, dry, well-ventilated place.[14] Keep the container tightly sealed and in a dark place.[8]

Conclusion

This compound, CAS 50877-42-4, is a strategically important chemical intermediate. Its well-defined synthesis, combined with the exceptional reactivity of the C-I bond, provides chemists with a reliable and versatile tool for constructing complex molecules. Its proven utility in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries underscores its value and ensures its continued relevance in modern chemical research and development.

References

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synlett. [Link]

- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

- The Role of 4-Iodo-1-benzyl-1H-pyrazole in Organic Synthesis. Autech Industry Co.,Limited. [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. [Link]

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health (NIH). [Link]

- Green iodination of pyrazoles with iodine/hydrogen peroxide in water.

- This compound (C10H9IN2). PubChemLite. [Link]

- Synthesis of 4-iodopyrazoles: A Brief Review.

- Completion of Crystallographic Data for the Series of 4-Halogen

- Buy this compound. Boron Molecular. [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). [Link]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-苄基-4-碘-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 50877-42-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 50877-42-4 [amp.chemicalbook.com]

- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. matrixscientific.com [matrixscientific.com]

- 15. fishersci.com [fishersci.com]

The Strategic Utility of 1-Benzyl-4-iodo-1H-pyrazole in Modern Organic Synthesis: An In-depth Technical Guide

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the pyrazole scaffold holds a privileged position, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the diverse array of functionalized pyrazoles, 1-Benzyl-4-iodo-1H-pyrazole has emerged as a particularly valuable and versatile building block. Its unique structural architecture, featuring a sterically accessible C4-position activated by a labile iodine atom and a stabilizing N-benzyl group, offers a powerful platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 50877-42-4 |

| Molecular Formula | C₁₀H₉IN₂ |

| Molecular Weight | 284.10 g/mol |

| Appearance | White to off-white or pale yellow solid |

| Melting Point | 62-66 °C |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is anticipated to show characteristic signals for the pyrazole ring protons, the benzylic protons, and the aromatic protons of the benzyl group. The protons on the pyrazole ring (at the C3 and C5 positions) would appear as distinct singlets. The benzylic protons would present as a singlet, and the phenyl protons would exhibit multiplets in the aromatic region.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrazole ring, the benzylic carbon, and the carbons of the phenyl group. The carbon bearing the iodine atom (C4) will have a characteristic chemical shift.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and pyrazole rings, as well as C=C and C=N stretching vibrations within the heterocyclic and aromatic systems.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (284.10 g/mol ).[4]

Synthesis of this compound: A Robust and Scalable Protocol

The preparation of this compound is typically achieved through a straightforward and high-yielding N-benzylation of 4-iodo-1H-pyrazole. This method is readily scalable, making the building block accessible for both academic research and industrial applications.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

-

Materials:

-

4-iodo-1H-pyrazole

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 4-iodo-1H-pyrazole in anhydrous DMF, cooled to 0 °C under an inert atmosphere, is added sodium hydride portion-wise.

-

The resulting mixture is stirred at 0 °C for 30 minutes.

-

Benzyl bromide is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.

-

The Role of the N-Benzyl Group: A Strategic Choice

The N-benzyl group in this compound is not merely a passive substituent. It plays a crucial role in modulating the electronic properties and reactivity of the pyrazole core. The benzyl group is generally considered to be a weakly electron-donating group, which can influence the electron density of the pyrazole ring. This, in turn, can impact the rate and efficiency of subsequent cross-coupling reactions. Furthermore, the benzyl group provides steric bulk, which can direct the regioselectivity of certain reactions. From a practical standpoint, the benzyl group often enhances the crystallinity of the compound, facilitating its purification and handling.

Core Application: A Versatile Substrate in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 4-position of the pyrazole ring is the key to the synthetic utility of this compound. This bond is significantly weaker than the corresponding C-Br and C-Cl bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[6] This enhanced reactivity allows for the use of milder reaction conditions and often leads to higher yields and shorter reaction times compared to less reactive halo-pyrazoles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, readily coupling with a wide range of aryl- and heteroaryl-boronic acids and their derivatives.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-苄基-4-碘-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

The Strategic Application of 1-Benzyl-4-iodo-1H-pyrazole in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a "Privileged" Motif in Drug Design

In the landscape of contemporary drug discovery, the pyrazole nucleus has firmly established itself as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents due to its metabolic stability and versatile chemical nature.[2][3] The pyrazole ring is a key component in a multitude of FDA-approved drugs, demonstrating a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[3]

This guide focuses on a particularly valuable derivative: 1-Benzyl-4-iodo-1H-pyrazole . We will explore its synthesis, physicochemical properties, and, most importantly, its strategic application as a versatile building block in the synthesis of high-value therapeutic candidates, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties and Synthesis of this compound

The utility of any scaffold in medicinal chemistry begins with its accessibility and handling properties. This compound is a solid at room temperature with a melting point of 62-66 °C.

| Property | Value |

| CAS Number | 50877-42-4 |

| Molecular Formula | C₁₀H₉IN₂ |

| Molecular Weight | 284.10 g/mol |

| Appearance | Solid |

| Melting Point | 62-66 °C |

Synthetic Protocol: A Robust and Scalable Route

The synthesis of this compound is a straightforward and efficient process, making it a readily accessible intermediate for drug discovery programs. The protocol involves the benzylation of 4-iodo-1H-pyrazole.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-iodo-1H-pyrazole (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.2 eq.) portion-wise. Stir the mixture at this temperature for 20-30 minutes. Rationale: The acidic proton on the pyrazole nitrogen is removed by the strong base (NaH) to form the corresponding anion, which is a potent nucleophile.

-

Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by pouring it into an ice-water mixture. Extract the aqueous layer with ethyl acetate (3x).

-

Work-up and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Core Application: A Versatile Precursor for Kinase Inhibitors

The primary value of this compound in medicinal chemistry lies in the reactivity of its carbon-iodine bond. This feature makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[4] These reactions are fundamental in modern drug discovery for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance, enabling the construction of complex molecular architectures.[4]

The Strategic Advantage of the 4-Iodo Position

The C4 position of the pyrazole ring is a critical vector for modification in the design of kinase inhibitors. By introducing various aryl, heteroaryl, or alkynyl groups at this position, medicinal chemists can systematically probe the ATP-binding site of kinases, optimizing potency, selectivity, and pharmacokinetic properties. The benzyl group at the N1 position serves to both protect the nitrogen and to provide a lipophilic handle that can be further modified or used to occupy hydrophobic pockets within the target protein.

Case Study: Application in the Development of Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of cellular processes such as hematopoiesis, inflammation, and immune response.[1][] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making JAKs a prime target for therapeutic intervention.[1][] Many potent JAK inhibitors feature a substituted pyrazole core.[1][6]

While many synthetic routes to JAK inhibitors exist, this compound serves as an excellent starting point for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Hypothetical Synthetic Workflow for JAK Inhibitor Scaffolds

The following workflow illustrates how this compound can be utilized in a Suzuki-Miyaura coupling to generate a key intermediate for JAK inhibitors.

Caption: Synthetic workflow for JAK inhibitors.

Quantitative Data: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

The following table presents data for a series of 4-amino-(1H)-pyrazole derivatives, demonstrating the high potency that can be achieved with this scaffold against key kinases in the JAK family.[7]

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| 3a | 10.4 | 5.5 | 11.2 |

| 3b | 8.8 | 4.9 | 9.4 |

| 3f | 3.4 | 2.2 | 3.5 |

| 11b | 18.2 | 16.5 | 19.8 |

| Data adapted from a study on 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors.[7] |

These low nanomolar IC₅₀ values underscore the effectiveness of the pyrazole core in targeting the ATP-binding site of JAK kinases.[7]

Case Study: Targeting Necroptosis with RIPK1 Kinase Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases such as pancreatitis, psoriasis, and neurodegenerative disorders.[8] Consequently, RIPK1 has emerged as a promising therapeutic target.

Derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of RIPK1 kinase.[8] Structure-activity relationship (SAR) studies have elucidated the key structural features required for potent inhibition.

Signaling Pathway and Mechanism of Action

Caption: Inhibition of the necroptosis pathway by a RIPK1 inhibitor.

Structure-Activity Relationship (SAR) of 1-Benzyl-1H-pyrazole Derivatives as RIPK1 Inhibitors

A study on 1-benzyl-1H-pyrazole derivatives led to the discovery of potent RIPK1 inhibitors. The SAR analysis revealed that:

-

Substitution on the Benzyl Ring: Electron-withdrawing groups, such as halogens, at the 2 and 4 positions of the benzyl ring generally enhance potency.

-

Substitution on the Pyrazole Ring: The presence of a nitro group at the 3-position of the pyrazole was found to be beneficial for activity.

The lead compound from this series, 4b , demonstrated significant potency against RIPK1 kinase and efficacy in a mouse model of pancreatitis.[8]

| Compound | R | Kd for RIPK1 (μM) | EC₅₀ in cell necroptosis assay (μM) |

| 1a | 2,4-di-Cl | 0.812 | 0.932 |

| 4b | 2-Cl, 4-Br | 0.078 | 0.160 |

| 4d | 2-Cl, 4-I | 0.103 | 0.164 |

| Data adapted from a study on 1-benzyl-1H-pyrazole derivatives as RIPK1 kinase inhibitors.[8] |

This data highlights how subtle modifications to the 1-benzyl-pyrazole scaffold, guided by SAR, can lead to a significant increase in potency. The use of this compound as a starting material would allow for the exploration of a wide range of substituents at the 4-position of the pyrazole ring, potentially leading to even more potent and selective RIPK1 inhibitors.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block in medicinal chemistry. Its ready availability through a robust synthesis and the high reactivity of its carbon-iodine bond make it an ideal starting point for the development of novel therapeutics. The strategic use of this intermediate in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse chemical libraries, accelerating the drug discovery process.

The successful application of the pyrazole scaffold in the development of potent kinase inhibitors, such as those targeting the JAK and RIPK1 families, provides a clear roadmap for the future application of this compound. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic use of well-designed building blocks like this compound will be paramount to the success of next-generation drug discovery programs.

References

- Zou, C., Xiong, Y., Huang, L. Y., Song, C. L., Wu, X. A., Li, L. L., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569–574.

- Li, Z., Yuan, H., Zhang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 21(5), 639.

- Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry, 27(10), 2069-2081.

- Chem-Impex. (n.d.). The Role of 4-Iodo-1-benzyl-1H-pyrazole in Organic Synthesis.

- Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 900-922.

- Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 143, 107058.

- Li, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1447.

- El-Gazzar, M. G., et al. (2025). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Medicinal Chemistry.

- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910.

- Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.

- Dahatonde, D. J., et al. (2021). Iodine-Mediated One-Pot Synthesis of 1,4,5-Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate. European Journal of Organic Chemistry.

- Incyte Holdings Corp. (2010). Processes for preparing jak inhibitors and related intermediate compounds. Google Patents.

- E. Bisenieks, J. Uldrikis, G. Duburs. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKAT USA, Inc.

- Chem-Impex International. (n.d.). This compound.

- Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.

- Wang, Y., et al. (2024). Discovery of 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives as novel RIPK1 inhibitors via structure-based virtual screening. Drug Development Research, 85(5), e22235.

- Schmälzlein, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(14), 5363.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 6. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Innovation: A Technical Guide to 1-Benzyl-4-iodo-1H-pyrazole in Agrochemical Research

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast landscape of heterocyclic chemistry, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous successful fungicides and insecticides.[1] This technical guide delves into the pivotal role of a specific, highly versatile intermediate: 1-Benzyl-4-iodo-1H-pyrazole . We will explore its synthesis, its strategic importance as a building block, and the subsequent derivatization pathways that lead to the discovery of potent agrochemical agents. This document is intended for researchers, chemists, and professionals in the agrochemical industry, providing both a high-level strategic overview and detailed, actionable protocols.

Introduction: The Strategic Significance of the Pyrazole Moiety

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1] In the agrochemical sector, pyrazole derivatives have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[2] Prominent commercial examples like Fipronil and Pyraclostrobin underscore the profound impact of this chemical class on modern crop protection.[3][4]

The efficacy of pyrazole-based agrochemicals is intricately linked to the nature and position of substituents on the pyrazole ring. The strategic introduction of diverse functional groups allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. It is in this context that This compound emerges as a key player—a pre-functionalized scaffold poised for elaborate and targeted chemical modifications. The benzyl group at the N1 position often imparts favorable pharmacokinetic properties, while the iodine atom at the C4 position serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[5]

Synthesis of this compound: A Foundational Protocol

The reliable and scalable synthesis of this compound is the first critical step in its journey as an agrochemical intermediate. The most common and efficient method involves the N-benzylation of 4-iodo-1H-pyrazole.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-iodo-1H-pyrazole and benzyl bromide.

Materials:

-

4-iodo-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Ice-water mixture

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round bottom flask, dissolve 4-iodo-1H-pyrazole (17 g, 87.63 mmol, 1.00 eq.) in N,N-dimethylformamide (150 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (3.6 g, 105.00 mmol, 1.20 eq., 70% dispersed in mineral oil) in small portions to the stirred solution at 0 °C.

-

Once the addition of sodium hydride is complete, add benzyl bromide (16.5 g, 96.49 mmol, 1.10 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition of benzyl bromide, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by carefully pouring the mixture into an ice-water mixture (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate on a rotary evaporator to yield this compound as a yellow solid (yield: ~22 g, 80%).[6]

Diagram of Synthesis Workflow:

Caption: Synthetic route for this compound.

The Role of this compound as a Synthetic Hub

The iodine atom at the 4-position of the pyrazole ring is the key to the synthetic versatility of this compound. This iodo-group readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents, which is a cornerstone of modern agrochemical discovery.[5]

Suzuki-Miyaura Coupling: Forging Aryl-Pyrazole Linkages

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. This is particularly relevant in agrochemical design, as the introduction of substituted aryl moieties can significantly influence the biological activity and target specificity of the final compound.

Diagram of Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the introduction of terminal alkynes at the 4-position of the pyrazole ring. The resulting alkynyl-pyrazoles are valuable precursors for further transformations or can themselves exhibit potent biological activity. This reaction is catalyzed by a combination of palladium and copper complexes.

Diagram of Sonogashira Coupling:

Caption: Sonogashira coupling of this compound.

Structure-Activity Relationships (SAR) in Agrochemical Derivatives

The derivatization of the this compound core allows for a systematic exploration of structure-activity relationships. While specific SAR data for derivatives of this exact starting material is often proprietary, we can extrapolate from broader studies on pyrazole-based agrochemicals.

-

The N1-Benzyl Group: The benzyl group is often more than just a protecting group. Its presence can enhance the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. Substitutions on the benzyl ring can further modulate these properties and introduce new interactions with the target protein.

-

Substitution at the C4-Position: This is where the greatest diversity is introduced. The nature of the aryl, heteroaryl, or alkynyl group attached at this position is critical for determining the mode of action and potency of the compound. For example, in many fungicidal pyrazole carboxamides, the C4-substituent plays a key role in binding to the succinate dehydrogenase (SDH) enzyme.[7]

Table 1: Hypothetical SAR Data for 1-Benzyl-4-substituted-pyrazole Derivatives

| C4-Substituent (R) | Target Organism | EC50/LC50 (µg/mL) | Notes |

| 4-Chlorophenyl | Botrytis cinerea | 5.2 | Introduction of a halogenated phenyl group often enhances fungicidal activity. |

| 2,4-Difluorophenyl | Botrytis cinerea | 2.8 | Increased halogenation can lead to improved potency. |

| 4-Trifluoromethylphenyl | Plutella xylostella | 1.5 | Electron-withdrawing groups on the phenyl ring can be beneficial for insecticidal activity. |

| Thiophen-2-yl | Rhizoctonia solani | 8.1 | Heteroaromatic substituents can provide alternative binding interactions. |

| Phenylethynyl | Myzus persicae | 12.5 | Alkynyl linkers can introduce rigidity and alter the spatial arrangement of substituents. |

Bioassays for Agrochemical Screening

Once a library of compounds has been synthesized from this compound, their biological activity must be assessed through a series of robust and reproducible bioassays.

In Vitro Fungicidal Assay: Mycelial Growth Inhibition

This assay is a primary screen to determine the intrinsic fungicidal activity of the synthesized compounds.

Protocol:

-

Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired test concentrations.

-

Culture Medium: Prepare potato dextrose agar (PDA) and autoclave to sterilize. While the agar is still molten, add the test compounds to achieve the final desired concentrations. Pour the agar into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani) onto the center of each agar plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Data Collection: After a set incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony.

-

Analysis: Calculate the percentage of mycelial growth inhibition compared to a solvent-only control. Determine the EC50 value (the concentration that causes 50% inhibition of growth).[8][9]

Insecticidal Assay: Leaf-Dip Bioassay for Foliar Pests

This assay is used to evaluate the contact and/or ingestion toxicity of the compounds against leaf-eating insects.

Protocol:

-

Preparation of Test Solutions: Prepare serial dilutions of the synthesized compounds in water containing a small amount of a non-ionic surfactant.

-

Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a few seconds. Allow the leaves to air dry.

-

Insect Exposure: Place the treated leaves into a ventilated container (e.g., a Petri dish with a moistened filter paper). Introduce a known number of test insects (e.g., 10-20 third-instar larvae) into each container.

-

Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

-

Data Collection: Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Analysis: Correct for any control mortality using Abbott's formula. Calculate the LC50 value (the concentration that causes 50% mortality).[10]

Conclusion: A Versatile Scaffold for Future Discoveries

This compound stands out as a highly valuable and versatile intermediate in the field of agrochemical research. Its straightforward synthesis and the reactivity of the C4-iodo group provide a robust platform for the generation of diverse libraries of novel pyrazole derivatives. The ability to systematically modify the C4-substituent through reliable cross-coupling methodologies is a powerful strategy for optimizing biological activity and discovering new fungicidal and insecticidal leads. As the demand for innovative and sustainable crop protection solutions continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly remain a cornerstone of successful agrochemical discovery programs.

References

- New Drug Approvals. (n.d.). Fipronil.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathway of Pyraclostrobin: The Role of 1H-Pyrazole Intermediate.

- Google Patents. (n.d.). CN106008347A - Synthesis technology of pyraclostrobin.

- Google Patents. (n.d.). CN110105287B - Synthesis process of pyraclostrobin.

- Google Patents. (n.d.). WO2007122440A1 - Process for the preparation of fipronil, an insecticide, and related pyrazoles.

- Google Patents. (n.d.). WO2010049746A1 - Process for the synthesis of fipronil.

- Google Patents. (n.d.). WO2020188376A1 - A process for synthesis of fipronil.

- Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.

- Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.

- AZA Mid-Year Meeting. (n.d.). 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid.

- PubMed. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties.

- Yang, S., et al. (2019).

- Li, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6296. [Link]

- OUCI. (n.d.). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.).

- El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 188. [Link]

- Li, J., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 39. [Link]

- Li, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331. [Link]

- Podun, S. O. (n.d.). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP OF SOME 1-BENZYL BENZIMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. CORE.

- PubMed. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.

- Semantic Scholar. (n.d.). Chemoselective synthesis of tunable poly-functionalized binary pyrazolyl and annulated pyrazolo/pyrido anchored on quinolinone:.

- ResearchGate. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.

- Sen, D. J., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science, 1(4), 115-120. [Link]

- MDPI. (2023). Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles.

- MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.

- Acadecraft. (n.d.). The Role of 4-Iodo-1-benzyl-1H-pyrazole in Organic Synthesis.

- PubMed Central (PMC). (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens.

- PubMed Central (PMC). (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings.

- ResearchGate. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.

- PubMed Central (PMC). (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. Fipronil synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]

1-Benzyl-4-iodo-1H-pyrazole derivatives and analogs

An In-depth Technical Guide to 1-Benzyl-4-iodo-1H-pyrazole Derivatives and Analogs

This guide provides an in-depth exploration of this compound and its analogs, a class of molecules pivotal to modern drug discovery and agrochemical research. We will dissect the synthetic strategies, explore the mechanistic rationale behind experimental choices, and delve into the structure-activity relationships that govern their biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, contribute to its successful incorporation into a multitude of FDA-approved drugs.[1] Molecules containing the pyrazole core exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4]

The strategic functionalization of the pyrazole ring is key to modulating its therapeutic potential. This guide focuses on two critical substitutions:

-

The N1-Benzyl Group: The benzyl moiety significantly influences the molecule's lipophilicity and steric profile. This can enhance membrane permeability and facilitate favorable interactions within the hydrophobic pockets of target proteins.[5][6] Furthermore, the benzyl group can be readily substituted on its phenyl ring, offering a vector for fine-tuning the molecule's properties.

-

The C4-Iodo Group: The iodine atom at the C4 position is the most crucial feature for synthetic diversification. The C-I bond is relatively weak, making the iodine an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions.[7][8] This provides a reliable and versatile handle for introducing a wide range of substituents at a late stage of the synthesis, which is a significant advantage in lead optimization campaigns.[8]

Core Synthetic Strategies

The synthesis of this compound derivatives can be approached in a modular fashion: construction of the core pyrazole ring, followed by N-benzylation and C4-iodination, or by building the substituted ring system from acyclic precursors.

Formation of the Pyrazole Ring

The most common and robust methods for constructing the pyrazole ring are based on cyclocondensation reactions.

-

Knorr Pyrazole Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. To synthesize a 1-benzylpyrazole, benzylhydrazine would be the reagent of choice. The regioselectivity of the reaction depends on the substitution pattern of the dicarbonyl compound and the reaction conditions.

-

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond (an alkene or alkyne).[2] This approach offers high regioselectivity in many cases.

N-Benzylation and C4-Iodination: A Step-by-Step Approach

A highly practical and common strategy involves the sequential modification of a pre-existing pyrazole core. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the preferred target for electrophilic substitution.[9]

The pathway beginning with 4-iodo-1H-pyrazole is often preferred as the iodination of unsubstituted pyrazole can sometimes lead to mixtures if not carefully controlled.

Key Experimental Protocols

The following protocols are detailed to be self-validating, explaining the rationale behind each step.

Protocol 1: Synthesis of this compound

This protocol details the N-benzylation of commercially available 4-iodo-1H-pyrazole.[10]

Methodology:

-

Reaction Setup: A solution of 4-iodo-1H-pyrazole (1.0 eq.) is prepared in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is added portion-wise.

-

Causality: Cooling is critical to control the exothermic reaction between the pyrazole N-H proton and the highly reactive hydride base. NaH is used to irreversibly deprotonate the pyrazole, forming the sodium pyrazolate salt, which is a much stronger nucleophile than the neutral pyrazole.[10]

-

-

Alkylation: Benzyl bromide (1.1 eq.) is added dropwise to the stirred suspension at 0 °C.

-

Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing potential side reactions. Keeping the temperature low prevents undesired elimination reactions.

-

-

Reaction Completion: The mixture is allowed to warm to room temperature and stirred for approximately 2 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring it into an ice-water mixture.

-